Pubchem_71361234

Thermochemistry Computational Chemistry Energetic Materials

Difluoroaminylium, also known as the difluoroamino cation or difluoronitrenium ion, with CAS Registry Number 31685-31-1 and molecular formula F2N+, is a reactive, short-lived, positively charged inorganic species. It is isoelectronic with difluorocarbene (CF2) and exhibits a linear or slightly bent structure depending on its electronic state.

Molecular Formula F2H2N+
Molecular Weight 54.020 g/mol
CAS No. 31685-31-1
Cat. No. B15479896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePubchem_71361234
CAS31685-31-1
Molecular FormulaF2H2N+
Molecular Weight54.020 g/mol
Structural Identifiers
SMILES[NH2+](F)F
InChIInChI=1S/F2H2N/c1-3-2/h3H2/q+1
InChIKeyAIVSWNRHICBIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoroaminylium (NF2+): A Reactive Nitrogen-Fluorine Cation for Fundamental Gas-Phase Ion Chemistry and Computational Benchmarking


Difluoroaminylium, also known as the difluoroamino cation or difluoronitrenium ion, with CAS Registry Number 31685-31-1 and molecular formula F2N+, is a reactive, short-lived, positively charged inorganic species [1]. It is isoelectronic with difluorocarbene (CF2) and exhibits a linear or slightly bent structure depending on its electronic state [2]. This cation is primarily generated and studied in the gas phase using mass spectrometry, where it serves as a key intermediate in the ionization and dissociation of nitrogen-fluorine compounds such as NF3 and N2F4 [3]. Its fundamental thermochemical and spectroscopic properties have been characterized through experimental and high-level ab initio computational studies, making it a valuable benchmark species for theoretical chemistry and a probe of ion-molecule reaction mechanisms [4].

The Critical Need for NF2+-Specific Data: Why Other Nitrogen-Fluorine Cations Cannot Serve as Direct Substitutes


NF2+ is not a simple, interchangeable member of the NFn+ series. Significant variations in thermochemical stability, electronic structure, and reactivity mean that NF+ (n=1) and NF3+ (n=3) cannot be used as proxies for NF2+ in research or industrial applications. These differences manifest in their distinct appearance potentials, heats of formation, and gas-phase reaction pathways, which are critical for modeling plasma processes, understanding etching mechanisms, and interpreting mass spectrometric data [1]. A researcher requiring the specific reactivity of a carbene-like species, as seen with NF2+ [2], would find NF3+ to be a poor substitute, as its behavior is dominated by different fragmentation and ion-molecule chemistry [3]. Therefore, any study or process targeting the unique properties of NF2+ requires the use of this specific compound or its direct precursors under conditions that ensure its generation, rather than relying on data from related N-F cations.

Quantitative Differentiation: Direct Comparative Data for NF2+ Versus Key Analogs NF+ and NF3+


Superior Energetic Stability of NF2+ Revealed by Comparative Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental measure of a compound's thermodynamic stability. For the NFn+ cation series, NF2+ exhibits a markedly lower (more negative) enthalpy of formation than its closest analog, NF+, indicating a significantly more stable cation. This quantitative difference directly impacts the feasibility of reactions and the equilibrium concentrations of these species in gas-phase environments [1].

Thermochemistry Computational Chemistry Energetic Materials

Comparative Ease of Ion Formation: NF2+ Exhibits a Lower Appearance Potential than NF3+ from NF3 Precursor

The appearance potential (AP) of a fragment ion from a neutral precursor is a direct measure of the energy required for its formation. In the electron impact ionization of NF3, the AP for generating NF2+ is significantly lower than that for generating NF3+, demonstrating that NF2+ is formed more readily and is a more abundant primary product of NF3 dissociation [1]. This finding is corroborated by more recent studies which also show NF2+ as a major fragment ion [2].

Mass Spectrometry Ionization Plasma Chemistry

Unique Carbene-like Reactivity of NF2+ with Methane: A Key Differentiator from Other N-F Cations

The gas-phase reactivity of NF2+ with methane reveals a distinctive 'carbene-like' character, where the ion readily inserts into a C-H bond. This contrasts sharply with the typical behavior of other small N-F cations, which primarily undergo charge transfer or simple dissociation. This unique pathway leads to the formation of nitrogen-protonated hydrogen cyanide (HCNH+) as a terminal product, a reaction not observed for NF+ or NF3+ [1].

Ion-Molecule Reactions Gas-Phase Chemistry Reactivity

Bond Dissociation Energy Context: The N-F Bond in NF2+ is Weaker than in NF3, Influencing Fragmentation Pathways

The stepwise bond dissociation energies (D₀) within the NFn series provide a quantitative basis for understanding fragmentation patterns. The energy required to remove the first fluorine atom from NF2+ is significantly lower than the energy required to remove a fluorine atom from the neutral NF3 molecule, explaining why NF2+ is a dominant primary fragment in the mass spectrum of NF3 [1].

Bond Energy Fragmentation Mass Spectrometry

Defined Application Scenarios for NF2+ Based on Quantified Performance Metrics


Fundamental Research in Gas-Phase Ion Chemistry and Mass Spectrometry

NF2+ serves as a well-characterized benchmark ion for studying ion-molecule reactions, particularly its unique carbene-like insertion chemistry with methane, which leads to the formation of HCNH+ [1]. Its distinct appearance potential and bond dissociation energy make it an ideal target for calibrating mass spectrometers and validating computational models of electron-induced dissociation in N-F compounds [2].

Computational Chemistry and Benchmarking of Ab Initio Methods

The electronic states of NF2+, including its low-lying triplet and singlet states, have been calculated with high-level ab initio methods, providing a stringent test for theoretical models [3]. Its thermochemical properties, such as the accurately determined heat of formation (37.00 ± 5.00 kJ/mol), are used as reference points for developing and validating new computational approaches for open-shell cationic species [4].

Modeling of Plasma Etching and Deposition Processes

In NF3-based plasmas used for semiconductor etching, NF2+ is a dominant and kinetically stable ion, as evidenced by its relatively low appearance potential and higher bond strength compared to the parent neutral [5]. Accurate thermochemical and kinetic data for NF2+ are therefore essential inputs for plasma chemistry models that predict etch rates, selectivity, and surface reaction mechanisms [6].

Development of Novel N-F Containing Materials and Energetic Compounds

The thermochemical data for the NF2+ cation and its bond dissociation energy provide a basis for designing new materials containing N-F bonds. The observation that N-NF2 bonds are 3-6 kcal/mol stronger than analogous N-NO2 bonds in difluoramines [7] suggests that NF2+ or its neutral counterpart could be a building block for more stable energetic materials.

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